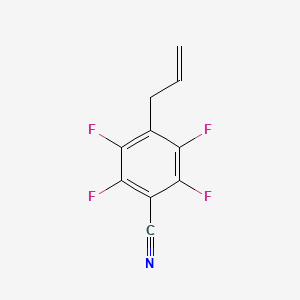

4-Allyl-2,3,5,6-tetrafluorobenzonitrile

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, which are organic molecules containing at least one carbon-fluorine bond, have established an indispensable role in numerous scientific and technological fields. wikipedia.orgnumberanalytics.com The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond (one of the strongest in organic chemistry)—impart profound changes to the physical, chemical, and biological characteristics of a molecule. wikipedia.orgnumberanalytics.comnih.gov

In medicinal chemistry, the strategic incorporation of fluorine is a widely used tactic to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals contain fluorine, including several top-selling drugs. wikipedia.org Beyond pharmaceuticals, organofluorine compounds are crucial in materials science, leading to the development of fluoropolymers like Teflon with high thermal stability and chemical resistance. wikipedia.orgnumberanalytics.com They also find applications as agrochemicals, refrigerants, and specialized solvents. wikipedia.orgworldscientific.com The continued exploration of new fluorinated building blocks is a vibrant area of research, aimed at expanding the toolkit for creating novel and advanced materials and therapeutics. nih.govelsevier.com

Importance of Fluorinated Aromatic Nitriles as Versatile Synthetic Precursors

Aromatic nitriles, compounds featuring a -C≡N group attached to an aromatic ring, are valuable intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The nitrile group is a versatile functional handle that can be transformed into a wide array of other functionalities, including amines, carboxylic acids, amides, and heterocycles. numberanalytics.comnumberanalytics.com When the aromatic ring is fluorinated, the synthetic utility of these nitriles is further enhanced.

The strong electron-withdrawing nature of fluorine atoms can significantly influence the reactivity of the aromatic ring and the nitrile group. This electronic modification can facilitate certain reactions and provide access to molecular scaffolds that are otherwise difficult to synthesize. Fluorinated aromatic nitriles serve as key building blocks for pharmaceuticals, agrochemicals, dyes, and advanced polymers. numberanalytics.comnumberanalytics.com The nitrile functionality itself can participate in various transformations, including cycloaddition reactions and acting as a directing group in C-H bond functionalization, making these compounds powerful tools for constructing complex molecular architectures. nih.gov

Overview of Allyl-Substituted Aromatic Systems in Contemporary Organic Synthesis

The allyl group, a -CH2-CH=CH2 moiety, is another cornerstone of modern synthetic chemistry. nih.govacs.org Its presence on an aromatic ring introduces a reactive site for a multitude of chemical transformations. Allyl-substituted aromatic compounds are important starting materials for a variety of synthetic applications. google.com The double bond of the allyl group can undergo numerous reactions, such as oxidation, reduction, and addition reactions.

Furthermore, the allylic position is amenable to substitution reactions, often catalyzed by transition metals like palladium, which allows for the formation of new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The Claisen rearrangement is a classic example of a powerful reaction involving an allyl aryl ether, demonstrating the unique reactivity imparted by the allyl group. google.com The development of new methods for the allylation of aromatic compounds remains an active area of research, highlighting the continued importance of this structural motif in building molecular complexity. organic-chemistry.orgmdma.ch

Academic Research Context and Scope for 4-Allyl-2,3,5,6-tetrafluorobenzonitrile

This compound stands as a molecule that synergistically combines the attributes of the aforementioned classes. The tetrafluorinated benzene (B151609) ring provides a stable core with unique electronic properties, while the nitrile and allyl groups offer orthogonal reactive handles for sequential, selective modifications.

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest a high potential for academic and industrial exploration. Its closest analogs, such as 2,3,5,6-tetrafluorobenzonitrile (B1580738) and other polyfluorinated aromatic compounds, are subjects of ongoing study. nih.govgoogle.com Research on related molecules like 4-Allyl-2,3,5,6-tetrafluorobenzoic acid indicates interest in this substitution pattern. scbt.comuni.lu The academic scope for the title compound would likely involve its use as a versatile building block. Researchers may explore the selective transformation of the allyl group in the presence of the nitrile, or vice-versa, and investigate the influence of the polyfluorinated ring on these reactions. Its potential applications could lie in the synthesis of novel liquid crystals, specialized polymers, or as a key intermediate for creating complex fluorine-containing bioactive molecules.

Physicochemical Data

Interactive tables detailing the known properties of the core structures related to this compound are provided below.

Table 1: Properties of 2,3,5,6-Tetrafluorobenzonitrile

| Property | Value |

|---|---|

| CAS Number | 5216-17-1 nih.gov |

| Molecular Formula | C₇HF₄N nih.gov |

| Molecular Weight | 175.08 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| Boiling Point | 33-36 °C sigmaaldrich.com |

| Flash Point | 88-90°C/45mm sigmaaldrich.com |

Table 2: Properties of a Structurally Related Compound: 4-Amino-2,3,5,6-tetrafluorobenzonitrile

| Property | Value |

|---|---|

| CAS Number | 327-66-2 |

| Molecular Formula | C₇H₂F₄N₂ nih.gov |

| Molecular Weight | 190.10 g/mol |

| IUPAC Name | 4-amino-2,3,5,6-tetrafluorobenzonitrile nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 3 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6-tetrafluoro-4-prop-2-enylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N/c1-2-3-5-7(11)9(13)6(4-15)10(14)8(5)12/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPKUIPIVFVLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=C(C(=C1F)F)C#N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 4 Allyl 2,3,5,6 Tetrafluorobenzonitrile and Its Core Fluorinated Benzonitrile Moiety

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Tetrafluorobenzene Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for polyfluoroaromatic compounds. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups, such as fluorine atoms and the nitrile group, which activate the aromatic ring towards attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

The generally accepted mechanism for SNAr reactions on activated aryl halides, including polyfluorinated benzonitriles, is a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., an amine, thiolate, or alkoxide) on an electron-deficient carbon atom of the aromatic ring. youtube.com This attack is the rate-determining step and results in the formation of a tetrahedral, negatively charged intermediate where the aromaticity of the ring is temporarily lost. libretexts.orgyoutube.com This intermediate is known as a Meisenheimer complex. wikipedia.orglibretexts.org

Leaving Group Elimination: The aromaticity of the ring is restored in the second step, which involves the rapid expulsion of a leaving group, in this case, a fluoride (B91410) ion. masterorganicchemistry.comyoutube.com

For the tetrafluorobenzonitrile core, this mechanism can be illustrated with various nucleophiles:

Amines: Nitrogen nucleophiles, such as primary and secondary amines, react readily with activated fluoroarenes to form substituted aniline (B41778) derivatives. frontiersin.orgresearchgate.net

Thiols: Due to their high polarizability and nucleophilicity, thiolate anions are effective nucleophiles in SNAr reactions, leading to the formation of aryl thioethers. nih.govresearchgate.net

Alkoxides: Oxygen nucleophiles like methoxide (B1231860) or ethoxide can displace fluoride ions to yield the corresponding aryl ethers.

The reactivity of the nucleophile is a key factor; more nucleophilic reagents lead to faster reactions. libretexts.org The stability of the halogen as a leaving group is also crucial, and for SNAr reactions, fluorine is often the best leaving group among halogens because its high electronegativity strongly activates the ring for the initial nucleophilic attack. youtube.com

In SNAr reactions, the position of nucleophilic attack is governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the negative charge of the Meisenheimer intermediate through resonance or induction, thereby directing the incoming nucleophile to the ortho and para positions relative to the EWG. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In the case of a tetrafluorobenzonitrile moiety, the nitrile group (-CN) is a powerful EWG. Therefore, nucleophilic attack is strongly favored at the carbon atom para to the nitrile group. In 2,3,5,6-tetrafluorobenzonitrile (B1580738), this corresponds to the C4 position. For 4-allyl-2,3,5,6-tetrafluorobenzonitrile, the C4 position is already substituted. The next most activated positions are the two carbons ortho to the nitrile group (C2 and C6). The regioselectivity is therefore directed to these positions, leading to the displacement of a fluorine atom at either C2 or C6. Studies on similarly substituted pyrazines have shown that the electronic nature of the substituent (electron-donating vs. electron-withdrawing) critically influences which position is preferentially attacked. researchgate.net

The traditional view of the SNAr mechanism involves a distinct, stable Meisenheimer complex as a true intermediate along the reaction coordinate. frontiersin.orgbris.ac.uk This stepwise pathway is characterized by the initial formation of the anionic σ-adduct, followed by the elimination of the leaving group. frontiersin.org The observation of intensely colored solutions and the isolation of these intermediates in certain cases provide strong evidence for this mechanism. bris.ac.uk

However, recent theoretical and experimental investigations have revealed that this pathway is not universal. acs.org An alternative, concerted SNAr (CSNAr) mechanism has been proposed, which proceeds through a single transition state rather than a stable intermediate. bris.ac.ukacs.org In this pathway, the formation of the new carbon-nucleophile bond and the cleavage of the carbon-fluorine bond occur concurrently, albeit potentially asynchronously. bris.ac.uk

The operative pathway—stepwise or concerted—depends on the stability of the Meisenheimer complex. frontiersin.orgbris.ac.uk

Stepwise (Meisenheimer Intermediate): This pathway is favored when the aromatic ring is highly activated with strong electron-withdrawing groups (like nitro groups) and contains a poor leaving group (like fluoride), which together stabilize the anionic intermediate. bris.ac.uk

Concerted (Meisenheimer Transition State): For substrates with less stabilizing substituents or better leaving groups, the Meisenheimer complex may not represent a minimum on the potential energy surface. In these cases, it exists only as a transient transition state, and the reaction follows a concerted mechanism. bris.ac.uk

For polyfluorinated benzonitriles, the multiple fluorine atoms and the nitrile group provide significant stabilization, suggesting that the formation of a Meisenheimer intermediate is a plausible pathway.

Carbon-Carbon Bond Activation Involving the Nitrile Group

The carbon-carbon single bond between the aromatic ring and the nitrile group, while thermodynamically stable, can be cleaved by transition-metal complexes. snnu.edu.cnresearchgate.net This C–CN bond activation offers a powerful, albeit less conventional, method for the functionalization of aromatic nitriles.

Research has demonstrated that zerovalent nickel complexes, particularly those supported by bidentate phosphine (B1218219) ligands like 1,2-bis(diisopropylphosphino)ethane (B1582187) (dippe), can effectively cleave the C–CN bond of fluorinated benzonitriles. utrgv.eduacs.orgresearchgate.net The reaction mechanism proceeds through several key steps:

η²-Nitrile Complex Formation: The reaction initiates with the coordination of the nickel(0) center to the π-system of the nitrile group, forming an η²-nitrile complex. utrgv.eduacs.orgresearchgate.net

Oxidative Addition: This initial complex can then undergo an intramolecular oxidative addition, where the nickel atom inserts into the C–CN bond. osti.gov This step results in the formation of an aryl-nickel(II)-cyanide species, effectively cleaving the C-C bond. acs.org

This C–CN bond activation is often a reversible process, existing in equilibrium with the η²-nitrile complex. acs.org The position of this equilibrium is influenced by factors such as the solvent and the substitution pattern on the benzonitrile (B105546). researchgate.netacs.org

Experimental and computational studies have revealed a pronounced "ortho-fluoro effect" in the C–CN bond activation of benzonitriles by zerovalent nickel. utrgv.eduosti.gov The presence of fluorine atoms at the ortho positions (C2 and C6) of the benzonitrile ring significantly stabilizes the C–CN bond activation product relative to the precursor η²-nitrile complex. utrgv.eduacs.orgresearchgate.net

This stabilization is substantial, with each ortho-fluorine substituent contributing approximately -6.6 kcal/mol to the stability of the product. utrgv.eduresearchgate.netcore.ac.uk In contrast, fluorine atoms at the meta positions have a much smaller stabilizing effect, estimated at -1.8 kcal/mol per substituent. utrgv.eduresearchgate.netcore.ac.uk The increased stability of the C-C activation products is also enhanced in more polar solvents like tetrahydrofuran (B95107) (THF) compared to nonpolar solvents like toluene. acs.org This ortho-effect is attributed to the strong electron-withdrawing nature of the fluorine atom influencing the energetics of the resulting metal complex. osti.gov

The table below summarizes the experimentally determined thermodynamic parameters for the equilibrium between the η²-nitrile complex and the C–CN bond activation product for different fluorinated benzonitriles, illustrating the significant impact of ortho-fluorine substitution.

| Benzonitrile Derivative | Solvent | ΔH° (kcal/mol) | ΔS° (eu) | ΔG°298K (kcal/mol) |

|---|---|---|---|---|

| 3-Fluorobenzonitrile | Toluene-d8 | -1.2 ± 0.1 | -1.7 ± 0.4 | -0.7 ± 0.2 |

| 3-Fluorobenzonitrile | THF-d8 | -2.5 ± 0.1 | -2.0 ± 0.5 | -1.9 ± 0.2 |

| 4-Fluorobenzonitrile | Toluene-d8 | -0.9 ± 0.1 | -1.3 ± 0.2 | -0.5 ± 0.1 |

| 4-Fluorobenzonitrile | THF-d8 | -2.1 ± 0.1 | -1.4 ± 0.4 | -1.7 ± 0.2 |

Data sourced from studies on Ni(dippe) complexes. The negative ΔG° values indicate that the C–CN bond activation is energetically favorable at room temperature for these compounds. acs.org

Role of Lewis Acidic Additives in Enhancing C-CN Bond Activation Pathways

The activation of the typically robust carbon-cyanide (C-CN) bond in benzonitrile derivatives can be significantly influenced by the presence of Lewis acidic additives. These additives function by coordinating to the lone pair of electrons on the nitrile nitrogen, which facilitates the cleavage of the C-CN bond, particularly in the presence of transition metal complexes. utexas.eduutrgv.edu

Computational studies, specifically Density Functional Theory (DFT) calculations, on benzonitrile as a model for the fluorinated core have elucidated the effects of various Lewis acids in conjunction with Group 10 metals (Ni, Pd, Pt). The coordination of the Lewis acid to the nitrogen atom can enhance reaction rates and impact the stability of the resulting C-CN bond activation products. utexas.eduutrgv.edu

For instance, the use of triphenylborane (B1294497) (BPh₃) as a Lewis acid has been shown to form more stable C-CN bond activation products with Ni, Pd, and Pt complexes compared to reactions without a Lewis acid or with boron trifluoride (BF₃). utexas.edu The stabilizing effect of BPh₃ is partly attributed to π-π stacking interactions between the Lewis acid and the benzonitrile ring in the η²-nitrile complex intermediate. utexas.edu In contrast, BF₃ tends to form less stable activation products. utexas.edu This suggests that the nature of the Lewis acid plays a crucial role in modulating the thermodynamics of the C-CN activation process. The coordination of the Lewis acid can impart stability through steric bulk or by altering the charge distribution, thereby lowering the energy barrier for C-CN bond cleavage. utexas.edu

The relative Gibbs free energy (ΔG°) for the C-CN bond activation of benzonitrile with different Group 10 metals and Lewis acids provides insight into the thermodynamic favorability of the reaction.

Table 1: Relative Gibbs Free Energy (ΔG° in kcal/mol) of C-CN Bond Activation Products with Respect to η²-Nitrile Complexes

| Metal | Without Lewis Acid | With BF₃ | With BPh₃ |

|---|---|---|---|

| Ni | 5.41 | 12.59 | 0.36 |

| Pd | 3.34 | 6.29 | -2.56 |

| Pt | -10.76 | -4.31 | -14.72 |

These findings indicate that for the this compound moiety, the selection of an appropriate Lewis acid and transition metal catalyst is critical for achieving efficient C-CN bond activation.

Chemical Transformations of the Allyl Moiety

The allyl group of this compound is a site of significant chemical reactivity, capable of undergoing a variety of transformations.

Electrophilic and Nucleophilic Reactivity of the Allylic Double Bond

The double bond of the allyl group is inherently a region of high electron density, making it susceptible to attack by electrophiles. libretexts.orglibretexts.org In a typical electrophilic addition reaction, an electrophile attacks the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgyoutube.com Common electrophilic additions to alkenes include reactions with hydrogen halides (hydrohalogenation) and halogens (halogenation). libretexts.orgyoutube.com

However, the reactivity of the allyl group in this compound is significantly modulated by the strongly electron-withdrawing nature of the tetrafluorinated aromatic ring. This electronic effect reduces the nucleophilicity of the allylic double bond, making it less reactive towards electrophiles compared to allyl groups on electron-rich aromatic systems.

Conversely, this electron deficiency enhances the susceptibility of the allyl group to nucleophilic attack. fiveable.mersc.org The double bond, being electronically poor, can be attacked by nucleophiles, particularly in the context of transition metal-catalyzed reactions. For example, palladium-catalyzed reactions can proceed through a π-allyl palladium intermediate, which is then subject to nucleophilic attack. escholarship.org The regioselectivity of such attacks can often be controlled by the choice of ligands and reaction conditions. researchgate.net Nucleophilic substitution of hydrogen in electron-deficient arenes is a known process, and while this applies to the aromatic ring itself, the electronic depletion of the allyl group makes it a potential site for related nucleophilic additions. rsc.orgacs.org

Oxidative Transformations of Allyl Side Chains

The allyl side chain is prone to various oxidative transformations. A notable reaction is the oxidative cleavage of the allyl group, which can be used as a deprotection strategy in organic synthesis. organic-chemistry.orgorganic-chemistry.org A one-pot method for the oxidative removal of O- and N-allyl groups has been developed, which proceeds under near-neutral pH conditions. organic-chemistry.org This process involves the hydroxylation of the allyl double bond using an oxidant like osmium tetroxide (OsO₄) with an N-oxide co-oxidant, followed by the scission of the resulting vicinal diol with a periodate (B1199274) salt. organic-chemistry.orgwikimedia.org A subsequent oxidation of the enol tautomer of the intermediate aldehyde releases the deprotected functional group. organic-chemistry.org While this method is described for allyl ethers and amines, the principle can be applied to the carbon-bound allyl group in this compound, which would likely yield the corresponding carboxylic acid or aldehyde derivative of the aromatic core upon cleavage.

Another oxidative transformation is the epoxidation of the double bond, or oxidative cyclization reactions involving the nitrile group, which can lead to the formation of heterocyclic structures. nih.gov

C-F Bond Cleavage and Hydrodefluorination Pathways

The carbon-fluorine bonds on the aromatic ring of this compound are strong, but their activation and cleavage are achievable under specific conditions, leading to hydrodefluorination products.

Conditions and Regioselectivity for C-F Bond Activation in Fluorinated Aromatics

The activation of C-F bonds in polyfluorinated aromatic compounds is a significant challenge due to their high bond dissociation energy. However, several methods have been developed to achieve this transformation. acs.orgnih.gov Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, can be accomplished using various reagents and catalytic systems. acs.orgnih.gov

One approach involves the use of reducing agents like zinc powder in the presence of an aqueous medium. For instance, the selective hydrodefluorination of tetrafluorophthalimides (B10784935) has been achieved using zinc dust in aqueous sodium hydroxide (B78521). google.com The reaction temperature for such processes typically ranges from room temperature to around 80°C. google.com

Table 2: Conditions for Hydrodefluorination of Polyfluorinated Aromatics

| Substrate Type | Reagents/Catalyst | Solvent | Temperature |

|---|---|---|---|

| Tetrafluorophthalimide | Zinc dust, aq. NaOH | Water/THF (co-solvent) | 60-70 °C |

| Trifluoromethylarenes | fac-Ir(ppy)₃ (photocatalyst), 4-HTP, TMP/PMP | DCE | Visible light (Blue LED) |

| Polyfluoroarenes | Phebox-Bi(I) (catalyst), Hydrosilane | Not specified | Not specified |

Photoredox catalysis offers another mild approach for C-F bond activation. nih.gov For example, the hydrodefluorination of electron-deficient trifluoromethylarenes, such as 4-(trifluoromethyl)benzonitrile, has been accomplished using an iridium-based photocatalyst in the presence of a hydrogen atom donor. nih.gov This method proceeds via the formation of a radical anion, which then expels a fluoride ion. nih.gov

The regioselectivity of hydrodefluorination in polyfluorinated systems like this compound can be complex. In many cases, the reaction may proceed with some degree of selectivity, often influenced by the electronic environment of the C-F bonds and the steric hindrance around them. The presence of the allyl group and the nitrile group will direct the regioselectivity of the defluorination. acs.org

Competitive Reactions and Byproduct Formation, including Hydrodefluorinated Products

During hydrodefluorination reactions, several competitive pathways and byproduct formations can occur. One of the primary challenges is controlling the extent of defluorination. In polyfluorinated compounds, it is often difficult to selectively remove only one fluorine atom, leading to mixtures of products with varying degrees of fluorination. nih.gov For example, in the photoredox hydrodefluorination of 4-(trifluoromethyl)benzonitrile, both the difluoromethyl and monofluoromethyl derivatives were observed as byproducts, indicating that sequential defluorination is a competitive process. nih.gov

In addition to over-reduction, other side reactions can include the reduction of other functional groups present in the molecule. For this compound, the nitrile group or the allylic double bond could potentially be reduced under certain hydrodefluorination conditions.

Furthermore, reactions involving transition metal catalysts might also activate C-H bonds, leading to a competition between C-F and C-H activation. acs.org While C-H bonds are generally weaker, the thermodynamics of C-F bond activation at a metal center can be more favorable. acs.org The choice of catalyst and reaction conditions is therefore paramount in directing the reaction towards the desired C-F bond cleavage and minimizing the formation of unwanted byproducts.

Photoredox-Catalyzed Aromatic Substitutions Involving Fluorinated Benzonitriles

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy for the synthesis and functionalization of fluorinated aromatic compounds under mild reaction conditions. mdpi.comvapourtec.com This approach utilizes photocatalysts that, upon light absorption, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates. These intermediates can then participate in a variety of chemical transformations that are often difficult to achieve through conventional thermal methods. mdpi.comresearchgate.net In the context of fluorinated benzonitriles, such as this compound, photoredox catalysis provides a unique platform for achieving aromatic substitutions, including the challenging displacement of fluoride ions.

The core principle of these transformations often involves the generation of radical ions from the aromatic substrate. For electron-deficient aromatic systems like polyfluorinated benzonitriles, the formation of a radical cation via an oxidative quenching cycle of the photocatalyst can render the aromatic ring susceptible to nucleophilic attack. unc.edu This process, known as cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), lowers the kinetic barrier for substitution on electron-deficient arenes. nih.gov Alternatively, reductive quenching pathways can lead to the formation of radical anions, which can also undergo subsequent reactions. The specific pathway is dependent on the choice of photocatalyst, substrate, and reaction conditions.

Radical-Mediated Processes and Zwitterionic Intermediates Formation

In photoredox-catalyzed reactions of fluorinated benzonitriles, the initial step is typically the formation of a radical ion of the aromatic ring. For electron-deficient substrates, this often involves the generation of an aryl radical cation. This highly reactive species can then engage in subsequent reactions. While direct evidence for zwitterionic intermediates in the photoredox catalysis of fluorinated benzonitriles is not extensively detailed in the provided literature, the formation of such species has been proposed in other photochemical reactions involving electrocyclic ring closures. marquette.edu In the context of nucleophilic aromatic substitution on the fluorinated benzonitrile core, a key mechanistic pathway involves the attack of a nucleophile on the radical cation, which could conceptually lead to an intermediate with separated charges.

The radical-mediated process is central to these transformations. For instance, aryl radicals can be generated from aryl sulfonium (B1226848) salts under photoredox conditions, which can then participate in reactions like fluorination. nih.govresearchgate.net While the provided information does not directly describe the formation of zwitterionic intermediates for this compound, the general principles of radical-mediated processes in photoredox catalysis are well-established for a variety of aromatic compounds. mdpi.com These processes often involve a sequence of single-electron transfers and radical additions or substitutions.

The table below summarizes key aspects of radical-mediated processes in photoredox catalysis relevant to aromatic systems.

| Process | Description | Key Intermediates | Reference |

| Cation Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr) | A nucleophile attacks an arene radical cation, facilitating substitution. | Arene Radical Cation | unc.edunih.gov |

| Aryl Radical Generation | Aryl radicals are formed from precursors like aryl sulfonium salts via SET. | Aryl Radical | nih.govresearchgate.net |

| Radical Addition | A radical species adds to an unsaturated bond. | Carbon-centered Radical | mdpi.com |

Displacement of Halides in Electron-Deficient Aromatic Systems

The displacement of halides, particularly fluoride, from electron-deficient aromatic rings like the tetrafluorobenzonitrile core is a significant application of photoredox catalysis. unc.edu Traditional nucleophilic aromatic substitution (SNAr) reactions on such systems often require harsh conditions. Photoredox catalysis offers a milder alternative by activating the substrate through the formation of a radical cation. unc.edunih.gov

In a typical cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) mechanism, the photocatalyst, upon excitation by visible light, oxidizes the electron-deficient fluoroarene to its corresponding radical cation. unc.edu This radical cation is significantly more electrophilic than the neutral starting material, making it highly susceptible to attack by a wide range of nucleophiles, including azoles, amines, and carboxylic acids. unc.edu The subsequent addition of the nucleophile leads to the formation of an intermediate that, upon rearomatization through the loss of a halide ion and a final reduction step, yields the substituted product and regenerates the photocatalyst. unc.edu

This methodology has been successfully applied to the functionalization of various fluoroarenes, demonstrating its broad applicability. unc.edu The ability to displace fluoride ions under mild, photoredox-catalyzed conditions represents a significant advancement in the synthesis of complex fluorinated molecules.

The following table provides examples of nucleophiles used in the photoredox-catalyzed displacement of fluoride from electron-deficient fluoroarenes.

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

| Azoles | Imidazole | N-Aryl Azole | unc.edu |

| Amines | Ammonia | Arylamine | unc.edu |

| Carboxylic Acids | Acetic Acid | Aryl Ester | unc.edu |

Computational and Theoretical Investigations Pertaining to 4 Allyl 2,3,5,6 Tetrafluorobenzonitrile Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the intricacies of chemical reactions, providing detailed information about potential energy surfaces, transition states, and the electronic factors that govern reactivity. For a molecule as complex as 4-allyl-2,3,5,6-tetrafluorobenzonitrile, DFT studies are paramount in understanding its behavior in various chemical transformations.

Elucidation of Oxidative Addition Pathways in Organometallic Catalysis

The C-CN bond in aromatic nitriles, while generally robust, can be activated by transition metal complexes, initiating a variety of catalytic cycles. The oxidative addition of a low-valent metal to the C-CN bond is a critical step in these processes. DFT studies on related fluorinated benzonitriles have shed light on the mechanistic pathways of this transformation, particularly with nickel(0) catalysts.

Theoretical examinations of the reaction of a Ni(0) fragment, such as [Ni(dippe)] (dippe = 1,2-bis(diisopropylphosphino)ethane), with benzonitrile (B105546) have revealed a complex potential energy surface with multiple intermediates and transition states. researchgate.net The reaction typically proceeds through an initial η2-nitrile complex, which can then undergo oxidative addition to form a Ni(II) species. researchgate.net For fluorinated benzonitriles, the presence of electron-withdrawing fluorine atoms significantly influences the thermodynamics of this process.

In the case of this compound, the oxidative addition of a Ni(0) complex would likely follow a similar pathway. The tetrafluorinated ring is expected to enhance the stability of the resulting Ni(II) oxidative addition product. The allyl group at the para-position, being a π-system, could also interact with the metal center, potentially influencing the regioselectivity and kinetics of the reaction.

Furthermore, studies on the oxidative addition of allylic electrophiles to low-valent Ni/Co catalysts have proposed a coordination-ionization-type transition state. digitellinc.comnih.gov This suggests that in reactions involving the allyl group of this compound, the mechanism might involve the formation of a π-allyl-metal complex.

Energetics and Transition State Analysis of C-CN Bond Activation Processes

The energetics of C-CN bond activation are a key factor in determining the feasibility and efficiency of catalytic reactions involving nitriles. DFT calculations have been employed to determine the activation barriers and reaction energies for the oxidative addition of nickel complexes to various substituted benzonitriles.

Studies on fluorinated benzonitriles have shown that the stability of the C-CN bond activation products is highly dependent on the position of the fluorine substituents. A strong correlation has been observed between the number of ortho-fluoro substituents and the stability of the oxidative addition products. utrgv.edu For instance, the presence of ortho-fluorine atoms has been shown to stabilize the Ni(II) product significantly. In this compound, the two fluorine atoms ortho to the C-CN bond are expected to play a crucial role in stabilizing the oxidative addition product.

The activation barriers for the C-CN bond cleavage are also influenced by the electronic nature of the substituents on the benzonitrile ring. While the C-C bond activation barrier is relatively constant across different fluorinated benzonitriles, the subsequent C-C bond elimination barriers show a good correlation with the number of ortho-fluoro substituents. utrgv.edu

The presence of a para-allyl group in this compound introduces an additional layer of complexity. DFT studies on para-substituted benzonitriles have shown that both electron-donating and electron-withdrawing groups can affect the stability of the oxidative addition products. snnu.edu.cn The allyl group, with its dual nature of being able to participate in both σ- and π-interactions, would require specific theoretical analysis to accurately predict its influence on the energetics of C-CN bond activation.

| System | Reaction | Key Findings from DFT Studies | Reference |

| Fluorinated Benzonitriles + [Ni(dmpe)] | C-CN Bond Activation | Stability of oxidative addition products correlates with the number of ortho-fluoro substituents. | utrgv.edu |

| Substituted Benzonitriles + [Ni(dmpe)] | C-CN Bond Activation | Both electron-donating and electron-withdrawing para-substituents influence product stability. | snnu.edu.cn |

| Allylic Electrophiles + Ni/Co Catalysts | Oxidative Addition | Proceeds through a coordination-ionization-type transition state. | digitellinc.comnih.gov |

Conformational Analysis and Intramolecular Interactions within Fluorinated Benzonitriles

The three-dimensional structure and conformational preferences of this compound are dictated by a subtle interplay of steric and electronic effects. The allyl group can adopt various conformations relative to the aromatic ring, and the rotation around the C-C single bond connecting the allyl group to the ring will have a specific energy profile.

Furthermore, the concept of through-space interactions, which are non-covalent interactions between non-bonded atoms that are close in space, is particularly relevant for highly substituted aromatic systems. numberanalytics.com In the context of this compound, through-space interactions between the π-system of the allyl group and the electron-rich fluorine atoms could contribute to the conformational stability. A detailed DFT study would be necessary to map the potential energy surface of the molecule and identify the global and local energy minima corresponding to its stable conformers.

Molecular Dynamics Simulations for Comprehensive Mechanistic Insights

For this compound, MD simulations could be employed to study its behavior in different solvent environments. This would be particularly relevant for understanding its reactivity in solution, as solvent molecules can explicitly participate in the reaction mechanism or influence the stability of intermediates and transition states.

MD simulations of fluorinated organic compounds have been used to study their interactions with surfaces and their diffusion properties. researchgate.netnoaa.gov In the context of catalysis, MD simulations could be used to model the approach of the substrate to a catalyst's active site, providing a more complete picture of the reaction dynamics than what can be obtained from static DFT calculations alone. For instance, simulating the interaction of this compound with a solvated nickel catalyst could reveal the preferred orientation of the substrate upon binding and the dynamic events leading to oxidative addition.

Predictive Modeling of Reactivity and Selectivity in Novel Transformations

Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling techniques are powerful tools for screening large numbers of compounds and predicting their properties without the need for extensive experimental work. These models are built by establishing a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity.

For a class of compounds like fluorinated benzonitriles, QSAR models could be developed to predict their reactivity in specific transformations. For example, a QSAR model could be trained on a dataset of substituted benzonitriles with known reaction rates for C-CN bond activation. The model would use molecular descriptors, which are numerical representations of the chemical structure, to predict the reactivity of new, untested compounds like this compound.

QSAR models have been successfully applied to predict the toxicity and other properties of fluorinated compounds. ut.eeresearchgate.netnih.govmdpi.com The development of a QSAR model for the reactivity of fluorinated benzonitriles would require a diverse training set of compounds with accurately measured reactivity data. The descriptors used in such a model could include electronic parameters (e.g., Hammett constants, calculated atomic charges), steric parameters, and topological indices.

Analysis of Electronic Structure and the Stereoelectronic Impact of Fluorine on Reactivity

The electronic structure of this compound is central to its reactivity. The four fluorine atoms on the aromatic ring are strongly electron-withdrawing, which has a profound effect on the electron distribution in the molecule. This, in turn, influences the reactivity of both the nitrile and allyl groups.

A computational analysis of the electronic structure would involve the calculation of the frontier molecular orbitals (HOMO and LUMO). The energy and distribution of these orbitals would provide insights into the molecule's electrophilic and nucleophilic character. The electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, making the aromatic ring electron-deficient.

The stereoelectronic effects of fluorine are also critical. The C-F bond is highly polarized, creating localized areas of positive and negative charge on the molecular surface. These electrostatic features can direct the approach of reagents and influence non-covalent interactions. For instance, the interaction between the π-system of an approaching reactant and the quadrupolar moment of the fluorinated ring can be a key factor in determining the orientation of the molecules in a pre-reaction complex. researchgate.net

Furthermore, the presence of fluorine atoms can influence the stability of reaction intermediates through inductive and resonance effects. In the case of C-CN bond activation, the electron-withdrawing nature of the fluorine atoms stabilizes the resulting carbanionic center upon oxidative addition. A detailed analysis of the natural bond orbitals (NBO) and the electron density distribution would provide a quantitative measure of these stereoelectronic effects and their impact on the reactivity of this compound.

Synthetic Applications and Derivatizations of 4 Allyl 2,3,5,6 Tetrafluorobenzonitrile in Advanced Chemical Synthesis

As a Versatile Building Block for Complex Fluorinated Molecular Architectures

The unique combination of functional groups in 4-Allyl-2,3,5,6-tetrafluorobenzonitrile makes it an attractive starting material for the construction of intricate fluorinated molecules with applications in materials science.

Synthesis of Stilbene (B7821643) Derivatives Containing Tetrafluorobenzonitrile Moieties

Stilbene derivatives are a class of compounds with important applications in optics, electronics, and pharmaceuticals. The synthesis of stilbene derivatives incorporating the tetrafluorobenzonitrile moiety can be achieved through established olefination reactions, such as the Wittig and Heck reactions. rsc.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov

One plausible synthetic route involves the initial isomerization of the allyl group in this compound to a propenyl group. This isomerization creates a conjugated system that can then participate in cross-coupling reactions. Subsequently, a Palladium-catalyzed Heck reaction with an aryl halide would yield the desired stilbene derivative. nih.govnih.gov The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. youtube.com

Alternatively, the allyl group can be chemically transformed into an aldehyde functional group. For instance, oxidation of the allyl group would yield 4-formyl-2,3,5,6-tetrafluorobenzonitrile. This aldehyde can then undergo a Wittig reaction with a suitable phosphonium (B103445) ylide to generate the stilbene backbone. beilstein-journals.orgnih.govresearchgate.net The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. nih.gov The specific reaction conditions for these transformations would need to be optimized to ensure compatibility with the electron-deficient and sterically hindered nature of the tetrafluorobenzonitrile core.

Table 1: Potential Reaction Pathways to Stilbene Derivatives

| Starting Material | Intermediate | Reaction Type | Product |

| This compound | 4-(Prop-1-en-1-yl)-2,3,5,6-tetrafluorobenzonitrile | Isomerization followed by Heck Reaction | Stilbene derivative |

| This compound | 4-Formyl-2,3,5,6-tetrafluorobenzonitrile | Oxidation followed by Wittig Reaction | Stilbene derivative |

Preparation of Fluorinated Aromatic Ether Nitrile Linkages (e.g., in benzoxazine (B1645224) resins)

Fluorinated aromatic ether nitrile linkages are key components in high-performance polymers like benzoxazine resins, which are known for their excellent thermal stability and dielectric properties. researchgate.net The synthesis of such linkages often involves the reaction of a fluorinated nitrile with a phenolic compound. researchgate.netnih.gov

While direct use of this compound in the polymerization to form benzoxazine resins is not explicitly detailed in the searched literature, its structure suggests a potential role. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution. This allows the nitrile group to be incorporated into a polymer backbone through reaction with bisphenol derivatives. The allyl group can serve as a site for cross-linking or further functionalization of the resulting polymer.

A general approach to forming benzoxazine resins involves the reaction of a phenolic compound, a primary amine, and formaldehyde. nih.gov In this context, a derivative of this compound, such as a corresponding aminophenol, could be a key monomer. The synthesis of a novel high-performance bio-based benzoxazine containing phthalonitrile (B49051) (BZPN) has been reported, highlighting the utility of nitrile-containing monomers in such polymerizations. bohrium.com The curing of BZPN involves the ring-opening polymerization of the oxazine (B8389632) group and ring-forming polymerization from the phthalonitrile unit. bohrium.com

Functionalization Towards Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs)

The tetrafluorobenzonitrile moiety is a valuable component in the design of materials for optoelectronic applications, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters used in Organic Light-Emitting Diodes (OLEDs). rsc.orgbeilstein-journals.orgresearchgate.netbohrium.com TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. beilstein-journals.org

The electron-withdrawing nature of the tetrafluorobenzonitrile core helps in creating a charge-transfer character in the molecule when combined with suitable electron-donating groups. This donor-acceptor architecture is crucial for achieving a small singlet-triplet energy gap (ΔEST), a key requirement for efficient TADF. beilstein-journals.org Several studies have explored fluorinated benzonitrile (B105546) compounds in D-A-D' (Donor-Acceptor-Donor') structures, demonstrating their potential for TADF and mechanofluorochromic properties. rsc.orgresearchgate.netbohrium.com

The allyl group on this compound provides a convenient handle for introducing various donor moieties to construct such D-A molecules. For example, the allyl group can be converted to other functional groups that can then be coupled with donor molecules like carbazole (B46965) or phenoxazine (B87303) derivatives. This functionalization allows for the fine-tuning of the electronic properties of the resulting TADF emitter to achieve desired emission colors and efficiencies.

Table 2: Role of Tetrafluorobenzonitrile in TADF Emitters

| Component | Function | Desired Property |

| Tetrafluorobenzonitrile | Electron-accepting core | Creates charge-transfer state |

| Donor Moiety | Electron-donating group | Modulates electronic properties |

| Allyl Group | Functionalization site | Allows for attachment of donor groups |

Transformations of the Nitrile Group to Other Functionalities

The nitrile group of this compound is a versatile functional group that can be converted into other important chemical entities, such as amines and carboxylic acids.

Reduction of the Nitrile to Amine Derivatives

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. For a substrate like this compound, the choice of reducing agent is critical to ensure chemoselectivity, preserving the allyl group and the fluorinated aromatic ring.

Catalytic hydrogenation using metal catalysts such as nickel boride has been shown to be an effective method for the reduction of nitriles to Boc-protected amines under mild conditions. youtube.com This method is noted for its environmental benignity and tolerance to air and moisture. youtube.com Other catalytic systems, such as those based on ruthenium, have also been employed for the hydroboration of nitriles. The compatibility of these methods with the allyl group would need to be experimentally verified.

The resulting 4-allyl-2,3,5,6-tetrafluorobenzylamine is a valuable intermediate for the synthesis of various biologically active molecules and materials.

Conversion to Carboxylic Acid Derivatives (e.g., 4-allyl-2,3,5,6-tetrafluorobenzoic acid)

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid. The conversion of this compound to 4-allyl-2,3,5,6-tetrafluorobenzoic acid is a key transformation. arkat-usa.org

The hydrolysis of nitriles can be carried out under either acidic or basic conditions. youtube.comarkat-usa.org For sterically hindered and electron-deficient nitriles, such as this compound, harsh reaction conditions like strong acids or bases and elevated temperatures may be required. For instance, the hydrolysis of benzonitrile to benzoic acid can be achieved by heating with dilute hydrochloric acid or aqueous sodium hydroxide (B78521). youtube.comarkat-usa.org The resulting 4-allyl-2,3,5,6-tetrafluorobenzoic acid is a useful building block for the synthesis of polymers, pharmaceuticals, and other specialty chemicals.

Synthesis of Dithiocarbamic Acid Esters through Nitrile Functionalization

The conversion of the nitrile group in this compound into a dithiocarbamic acid ester represents a synthetic pathway to introduce sulfur-containing functionalities. While direct conversion of an aromatic nitrile to a dithiocarbamate (B8719985) is not a standard transformation, a two-step process involving the reduction of the nitrile to a primary amine, followed by reaction with carbon disulfide, is a well-established and versatile method. nih.govrsc.orgorganic-chemistry.orgorganic-chemistry.org

The initial step would involve the reduction of the nitrile group of this compound to form 4-allyl-2,3,5,6-tetrafluorobenzylamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Following the successful reduction, the resulting primary amine can be readily converted into a dithiocarbamic acid salt. This is typically achieved by reacting the amine with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide or a tertiary amine. nih.govrsc.org The resulting dithiocarbamate salt can then be alkylated with an appropriate electrophile (e.g., an alkyl halide) to yield the desired dithiocarbamic acid ester.

A general scheme for this two-step transformation is presented below:

Step 1: Reduction of the Nitrile

Step 2: Formation of the Dithiocarbamic Acid Ester

Formation of Polyfluoroaromatic Organozinc Compounds as Synthetic Intermediates and Subsequent Derivatizations

The formation of polyfluoroaromatic organozinc compounds is a critical step for their use as versatile intermediates in cross-coupling reactions, most notably the Negishi coupling. wikipedia.orgorganic-chemistry.orgyoutube.comnih.gov These organozinc reagents can be prepared from the corresponding polyfluoroaromatic halides. In the context of this compound, a precursor such as 4-allyl-1-bromo-2,3,5,6-tetrafluorobenzene would be required.

The synthesis of the arylzinc reagent can be accomplished through the direct insertion of activated zinc metal into the carbon-halogen bond of the polyfluoroaryl halide. researchgate.netnih.gov Alternatively, cobalt catalysis can be employed to facilitate the formation of the organozinc compound from the corresponding aryl bromide under milder conditions. researchgate.netnih.gov

Once the polyfluoroaromatic organozinc reagent is formed, it can undergo a variety of derivatization reactions. The Negishi coupling, a palladium- or nickel-catalyzed cross-coupling reaction, is a powerful tool for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction allows for the coupling of the organozinc compound with a wide range of organic halides (R-X), including aryl, vinyl, and alkyl halides.

The general scheme for the formation of the organozinc reagent and its subsequent Negishi coupling is as follows:

Formation of the Organozinc Reagent: 4-Allyl-1-bromo-2,3,5,6-tetrafluorobenzene + Zn → 4-Allyl-2,3,5,6-tetrafluorophenylzinc bromide

4-Allyl-2,3,5,6-tetrafluorophenylzinc bromide + R-X + Pd or Ni catalyst → 4-Allyl-1-R-2,3,5,6-tetrafluorobenzene

Emerging Research Avenues and Future Outlook in the Chemistry of 4 Allyl 2,3,5,6 Tetrafluorobenzonitrile

Development of Sustainable and Greener Synthetic Routes for Fluorinated Allyl Benzonitriles

The increasing emphasis on environmental responsibility in the chemical industry has spurred the development of sustainable and greener synthetic methodologies. For a specialized molecule like 4-Allyl-2,3,5,6-tetrafluorobenzonitrile, shifting away from traditional, often harsh, synthetic methods is a key research focus.

Current research efforts are geared towards the adoption of principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. nih.govnih.gov For the synthesis of fluorinated allyl benzonitriles, this translates into exploring alternative reaction media, energy sources, and catalytic systems.

Key research trends in the sustainable synthesis of fluorinated allyl benzonitriles include:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better temperature control, and improved scalability. The use of flow chemistry can be particularly beneficial for fluorination reactions, which are often highly exothermic.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. This technology could enable more energy-efficient and selective allylation and cyanation reactions on polyfluorinated arenes.

Biocatalysis: The use of enzymes to catalyze specific synthetic steps offers the potential for high selectivity and reduced environmental impact. While still a nascent area for this class of compounds, the development of engineered enzymes for C-F bond manipulation or for the synthesis of fluorinated building blocks is a long-term goal.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Fluorinated Aromatics

| Feature | Traditional Synthesis | Green/Sustainable Approach |

|---|---|---|

| Solvents | Often uses hazardous, volatile organic solvents. | Aims for solvent-free conditions, or use of benign solvents like water or ionic liquids. |

| Energy Input | Typically requires high temperatures and pressures. | Utilizes alternative energy sources like light (photocatalysis) or mechanical energy (mechanochemistry). |

| Reagents | May involve stoichiometric use of hazardous reagents. | Focuses on catalytic methods with high turnover numbers and less toxic reagents. |

| Waste Generation | Can produce significant amounts of by-products and waste. | Designed for high atom economy, minimizing waste generation. |

| Safety | Can involve hazardous intermediates and reaction conditions. | Flow chemistry and milder reaction conditions can enhance operational safety. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity, Efficiency, and Atom Economy

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking the full potential of this compound. Research in this area is focused on improving the selectivity of reactions, increasing their efficiency, and maximizing atom economy.

The presence of both an allyl group and a nitrile group on a polyfluorinated ring offers multiple sites for catalytic transformations. The nitrile group in this compound has been shown to direct regioselectivity in copper-catalyzed allylation reactions, favoring C-C bond formation at the para position. consensus.app This directing effect is a key area of exploration for developing more complex molecular architectures.

Future research in catalysis for this scaffold will likely focus on:

Earth-Abundant Metal Catalysis: Moving away from precious metal catalysts (like palladium and platinum) towards more abundant and less toxic metals (such as iron, copper, and nickel) is a major goal in sustainable catalysis.

Asymmetric Catalysis: The development of chiral catalysts that can induce enantioselectivity in reactions involving the allyl group would open the door to the synthesis of new chiral building blocks for pharmaceuticals and other applications.

Dual-Catalysis Systems: Combining two different catalytic cycles in a single pot can enable novel transformations that are not possible with a single catalyst. For example, a combination of photoredox catalysis and transition metal catalysis could be used to achieve new types of functionalization on the aromatic ring or the allyl group.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports can simplify product purification and enable catalyst recycling, thereby reducing costs and environmental impact.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Catalytic System | Potential Outcome |

|---|---|---|

| Cross-Coupling | Palladium, Nickel, or Copper-based catalysts | Formation of new C-C or C-heteroatom bonds at the aromatic ring or allyl group. |

| Metathesis | Ruthenium or Molybdenum-based catalysts | Transformations of the allyl group to form new olefins. |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium catalysts | Enantioselective reduction of the allyl double bond. |

| Hydroformylation | Cobalt or Rhodium-based catalysts | Introduction of an aldehyde group at the allyl moiety. |

Advanced Computational Modeling for Complex Reaction Systems and Rational Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules and materials. For a complex molecule like this compound, computational modeling can provide insights that are difficult to obtain through experimentation alone.

DFT studies can be employed to:

Elucidate Reaction Mechanisms: By calculating the energies of reactants, transition states, and products, computational models can help to understand the pathways of complex catalytic reactions and explain observed selectivities.

Predict Reactivity: Computational methods can be used to predict the most likely sites of reaction on the molecule and to screen for potential new reactions.

Design Novel Catalysts: By modeling the interaction between the substrate and the catalyst, it is possible to design new catalysts with improved activity and selectivity.

Rational Material Design: The electronic and photophysical properties of materials derived from this compound can be predicted using computational methods, guiding the design of new functional materials with desired characteristics.

While specific DFT studies on this compound are still emerging, research on related fluorinated molecules has demonstrated the power of this approach. For instance, DFT has been used to study the fluoride-sensing mechanism of other benzoxazole (B165842) derivatives and to investigate the effect of fluorination on the electronic properties of large aromatic systems.

Integration of this compound into Next-Generation Functional Materials Research

The unique combination of a polyfluorinated aromatic ring, a reactive allyl group, and a polar nitrile group makes this compound an attractive building block for the synthesis of advanced functional materials. The strong electron-withdrawing nature of the tetrafluorinated benzonitrile (B105546) core can impart desirable electronic and photophysical properties to polymers, liquid crystals, and other materials. consensus.app

Potential applications in materials science include:

Polymer Synthesis: The allyl group can be readily polymerized through various methods, such as free-radical or transition-metal-catalyzed polymerization, to produce novel fluorinated polymers. These polymers may exhibit high thermal stability, chemical resistance, and unique optical and electronic properties.

Liquid Crystals: The rigid, rod-like structure of the tetrafluorobenzonitrile core suggests its potential use in the design of new liquid crystalline materials. The nitrile group can contribute to the formation of a strong dipole moment, which is often a desirable feature in liquid crystal design.

Electronic Materials: The electron-deficient nature of the aromatic ring makes this compound a candidate for use as a building block in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Discovery of Unprecedented Reactivity and Mechanistic Paradigms for this Unique Chemical Scaffold

The exploration of the reactivity of this compound is still in its early stages, and there is significant potential for the discovery of new and unexpected reactions. The interplay between the electron-withdrawing tetrafluorinated ring and the reactive allyl and nitrile groups could lead to novel mechanistic pathways.

Future research may uncover:

Novel Cyclization Reactions: The proximity of the allyl group and the nitrile group could enable intramolecular cyclization reactions to form novel heterocyclic compounds.

Unusual Rearrangements: The highly fluorinated ring may promote unusual rearrangement reactions of the allyl group or other substituents.

New C-F Bond Activation Chemistry: While C-F bonds are generally strong, the electronic environment of this molecule could facilitate novel C-F activation/functionalization reactions, providing new avenues for the synthesis of partially fluorinated compounds.

Mechanistic Surprises: Detailed mechanistic studies of known reactions may reveal unexpected intermediates or reaction pathways, leading to a deeper understanding of the fundamental chemistry of polyfluoroaromatic compounds.

The study of the reactivity of pentafluorobenzonitrile (B1630612) has shown that it can undergo displacement of the 4-fluorine atom and can be converted to other functional groups. It is likely that the 4-allyl derivative will exhibit its own unique and interesting reactivity profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Allyl-2,3,5,6-tetrafluorobenzonitrile, and what experimental conditions optimize yield?

- Methodological Answer : The compound is synthesized via Cu-catalyzed cross-coupling reactions between halogenated tetrafluorobenzonitrile derivatives and allyl groups. For example, a Cu-catalyzed coupling of 4-iodo-2,3,5,6-tetrafluorobenzonitrile with allyl reagents under inert atmospheres (e.g., N₂) at 80–100°C yields the target compound. Post-synthesis, acid hydrolysis or ZnCl₂-catalyzed azide reactions can further functionalize the product . Optimization includes controlling reaction temperature (<40°C during nitric acid oxidation steps) and using calcium salts to bind residual fluorides, improving purity (>99.8%) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Methodological Answer : The compound is a crystalline solid with high thermal stability (store at room temperature). It is sparingly soluble in polar solvents but dissolves in THF or glacial acetic acid for reactions. Safety protocols include using Halar® filters for precipitate isolation and avoiding HF evolution by binding fluoride traces with calcium acetate during synthesis. Toxicity data (e.g., R20/21/22 risk codes) mandate fume hood use and PPE .

Advanced Research Questions

Q. How does this compound contribute to fluorinated metal-organic frameworks (F-MOFs)?

- Methodological Answer : The compound serves as a precursor for octafluorobiphenyl cyano linkers in F-MOFs. Post-functionalization (e.g., hydrolysis to 8F-BDCA or conversion to bis-tetrazole analogues) enhances MOF porosity and fluorophilic interactions. Key steps include controlled cross-coupling and purification via toluene/heptane washes to remove unreacted starting materials. These F-MOFs exhibit improved gas adsorption selectivity due to fluorine’s electronegativity .

Q. What role does this compound play in thermally activated delayed fluorescence (TADF) emitter design for OLEDs?

- Methodological Answer : The tetrafluorobenzonitrile unit acts as a strong electron-accepting moiety in D–A TADF systems. Researchers substitute para-positions with donors like carbazole or phenothiazine to tune singlet-triplet energy gaps (ΔEₛₜ). Synthesis involves NaH-mediated coupling at 150°C, followed by column chromatography (73% yield). Photophysical analysis (e.g., transient PL) confirms <0.1 eV ΔEₛₜ, enabling efficient reverse intersystem crossing .

Q. How are fluoride traces managed during large-scale synthesis to prevent toxic byproducts?

- Methodological Answer : Residual fluorides from precursor reactions are neutralized using calcium acetate monohydrate (0.12 kg/kg precursor), forming insoluble CaF₂. This step is critical before acidic hydrolysis to avoid HF evolution. Post-reaction, filtration via Halar® filters and vacuum drying (40°C) ensure <0.2% impurities. Process validation via ICP-MS confirms fluoride removal efficiency >99% .

Q. How to resolve contradictions in decomposition product analysis during synthesis?

- Methodological Answer : Heating intermediates (e.g., cyclopropene derivatives) may yield unexpected adducts, such as 1:1 ammonium benzoate-benzoic acid complexes. XRPD and elemental analysis (N-content deviation >2%) identify non-stoichiometric byproducts. Recrystallization from acetone isolates pure crystals, while Monte Carlo simulations model molecular packing to predict decomposition pathways .

Q. What computational methods predict molecular packing and polarity in crystals of fluorinated benzonitrile derivatives?

- Methodological Answer : Monte Carlo simulations incorporating full electrostatic interactions model polar aggregates. For 4-bromo-2,3,5,6-tetrafluorobenzonitrile, simulations reveal bi-polar nanosized domains with 180° orientational disorder, confirmed by XRD. These models guide crystal engineering for nonlinear optics or charge transport applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.